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Executive Summary

Landipirdine (also known as SYN-120) is a selective, orally bioavailable small molecule that
acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Initially investigated for
cognitive enhancement in dementia, its development for these indications has been
discontinued. However, clinical trial data has suggested a potential, albeit not statistically
significant, impact on specific neuropsychiatric symptoms (NPS) in patients with Parkinson's
disease dementia (PDD). This technical guide provides a comprehensive overview of
Landipirdine, focusing on its mechanism of action, a critical analysis of the clinical data related
to NPS, and the methodologies of the key clinical trial.

Core Mechanism of Action: Dual Serotonergic
Antagonism

Landipirdine exerts its pharmacological effects through the simultaneous blockade of two key
serotonin receptor subtypes in the central nervous system:

e 5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the
brain, particularly in regions crucial for cognition and mood, such as the hippocampus and
prefrontal cortex. Blockade of this receptor is hypothesized to modulate cholinergic and
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glutamatergic neurotransmission, pathways often dysregulated in neurodegenerative
diseases.

o 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in the pathophysiology of
psychosis and mood disorders. Antagonism of these receptors is a well-established
mechanism for several atypical antipsychotic medications.

The dual antagonism of these receptors by Landipirdine was theorized to offer a synergistic
approach to treating both cognitive deficits and neuropsychiatric symptoms in dementia.
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Caption: Landipirdine's dual antagonism of 5-HT6 and 5-HT2A receptors.
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Clinical Trial Evidence in Parkinson's Disease
Dementia (PDD)

The primary investigation into Landipirdine's effect on neuropsychiatric symptoms comes from
a Phase 2a, multicenter, double-blind, placebo-controlled, proof-of-concept trial
(NCT02258152), also known as the SYNAPSE study.

Quantitative Data Summary

While the SYNAPSE study did not meet its primary cognitive endpoints, a nominal
improvement was observed in a specific domain of the Neuropsychiatric Inventory (NPI). A
post-hoc analysis also suggested potential benefits in other NPS domains, though specific
guantitative data from this analysis are not publicly available.

Landipirdine
Parameter Placebo p-value Source
(SYN-120)
NPI- . o
) Nominally No significant 0.028
Apathy/Indifferen ] [1]
improved change (unadjusted)
ce Score
NPI-Anxiety Data not Data not )
) ) Not available [2]
Score available available
NPI-
o . Data not Data not _
Irritability/Lability ) ) Not available [2]
available available
Score

Note: The improvement in the NPI-Apathy/Indifference score was a secondary outcome and
the p-value was not adjusted for multiple comparisons.

Safety and Tolerability
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Landipirdine (SYN-

Parameter Placebo (N=44) Source
120) (N=38)
Adverse Events (AEs) 74% 77% [1]
Treatment
16% 16% [1]

Discontinuation

More Frequent AEs Nausea, Vomiting - [1]

Motor Symptoms

Worsened No significant change [1]
(UPDRS)

Experimental Protocols: The SYNAPSE Study
(NCT02258152)

The SYNAPSE study was designed to assess the safety, tolerability, and efficacy of
Landipirdine in patients with PDD.

o Study Design: A multicenter, double-blind, parallel-group, 16-week, randomized, placebo-
controlled, proof-of-concept trial.

o Participant Population: 82 patients diagnosed with Parkinson's disease dementia who were
already receiving a stable dose of a cholinesterase inhibitor.

 Intervention: Participants were randomized to receive either 100 mg/day of Landipirdine
(oral) or a matching placebo.

o Primary Efficacy Measures: The primary outcomes were focused on cognitive function,
specifically the Cognitive Drug Research (CDR) computerized assessment system's
Continuity of Attention and Quality of Episodic Memory scores.

e Secondary Efficacy Measures: These included the Alzheimer's Disease Assessment Scale-
Cognitive Subscale (ADAS-Cog), the Clinician's Global Impression of Change (ADCS-
CGIC), and the Neuropsychiatric Inventory (NPI) to assess neuropsychiatric symptoms.
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SYNAPSE Study Workflow (NCT02258152)
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Caption: High-level workflow of the SYNAPSE Phase 2a clinical trial.

Discussion and Future Outlook

The clinical data for Landipirdine in the context of neuropsychiatric symptoms is limited and
inconclusive. The nominal improvement in apathy in the SYNAPSE study is an interesting
signal, particularly as apathy is a common and difficult-to-treat symptom in neurodegenerative
disorders. However, the lack of statistical significance after adjusting for multiple comparisons,
the failure to meet primary cognitive endpoints, and the observed worsening of motor
symptoms present significant hurdles for further development in this patient population.

The discontinuation of Landipirdine's development for dementia highlights the challenges of
targeting complex neuropsychiatric and cognitive syndromes. Future research in this area may
benefit from more targeted patient selection, potentially focusing on individuals with prominent
apathy or other specific NPS profiles. Furthermore, the development of more selective 5-HT6
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or dual 5-HT6/5-HT2A antagonists with improved safety profiles could yet yield a viable
therapeutic agent for these debilitating symptoms.

Conclusion

Landipirdine, a dual 5-HT6/5-HT2A receptor antagonist, has demonstrated a potential but
unproven impact on the neuropsychiatric symptom of apathy in patients with Parkinson's
disease dementia. While the primary objectives of the key clinical trial were not achieved and
the drug's development for dementia has been halted, the findings provide a rationale for the
continued exploration of the serotonergic system, and specifically the 5-HT6 receptor, as a
target for treating neuropsychiatric symptoms in neurodegenerative diseases. Further research
with more refined methodologies and potentially novel chemical entities is warranted to fully
elucidate the therapeutic potential of this mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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